molecular formula C12H9N5O3S B171013 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol CAS No. 15870-55-0

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol

Cat. No.: B171013
CAS No.: 15870-55-0
M. Wt: 303.3 g/mol
InChI Key: DIKVHTCRLXZEJN-UHFFFAOYSA-N
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Description

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol is a chemical compound that belongs to the class of purine derivatives It features a purine ring system substituted with a 3-nitrobenzylthio group at the 2-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol typically involves the following steps:

    Thioether Formation: The nitrobenzyl chloride is then reacted with thiourea to form the corresponding thioether.

    Purine Ring Formation: The thioether is then coupled with a purine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thioether linkage can be cleaved and substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding purine derivative and 3-nitrobenzyl alcohol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).

    Nucleophiles: Thiols, amines, and alkoxides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 2-((3-Aminobenzyl)thio)-9H-purin-6-ol.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

    Hydrolysis: 9H-purin-6-ol and 3-nitrobenzyl alcohol.

Scientific Research Applications

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and enzymes involved in DNA replication and repair.

    Biological Studies: The compound is used as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol involves its interaction with molecular targets such as enzymes and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and DNA. The purine ring system allows the compound to mimic natural nucleotides, enabling it to inhibit enzymes involved in nucleotide metabolism and DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Nitrobenzyl)thio)-9H-purin-6-amine: Similar structure but with an amino group at the 6-position instead of a hydroxyl group.

    2-((3-Nitrobenzyl)thio)-9H-purin-6-methanol: Similar structure but with a methanol group at the 6-position instead of a hydroxyl group.

Uniqueness

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol is unique due to the presence of both a nitrobenzylthio group and a hydroxyl group on the purine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research in various fields.

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c18-11-9-10(14-6-13-9)15-12(16-11)21-5-7-2-1-3-8(4-7)17(19)20/h1-4,6H,5H2,(H2,13,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKVHTCRLXZEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C(=O)N2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390574
Record name NSC118208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15870-55-0
Record name 15870-55-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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